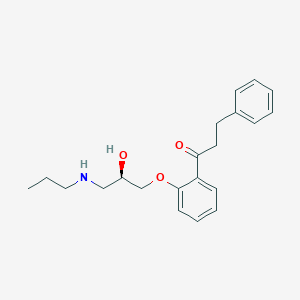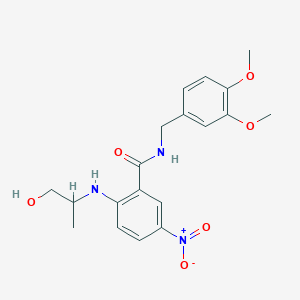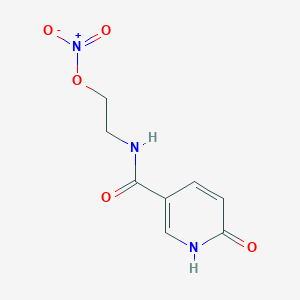
Atrazine glutathione conjugate
Overview
Description
Atrazine glutathione conjugate, also known as this compound, is a useful research compound. Its molecular formula is C18H30N8O6S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Atrazine Resistance in Corn : Glutathione conjugation is a crucial factor for atrazine resistance in corn. The enzyme glutathione S-transferase (GST) plays a key role in detoxifying toxic organic halide compounds like atrazine, contributing to the plant's resistance (Shimabukuro et al., 1971). Similarly, GST from corn has been shown to effectively conjugate s-triazine herbicides, with atrazine being the best substrate (Guddewar & Dauterman, 1979).
Metabolism-based Atrazine Resistance : In Amaranthus tuberculatus, a phi-class GST, AtuGSTF2, may be linked to a metabolic mechanism conferring atrazine resistance. This indicates a specific enzymatic pathway involved in atrazine resistance in certain plants (Evans et al., 2017).
Environmental Monitoring and Pollution Assessment : A study presented a new method for analyzing the glutathione adduct of atrazine (GSHA) in bacterial samples, which can be utilized in environmental monitoring and pollution assessment (Frassanito et al., 1998).
Human and Animal Health Impact : Atrazine exposure has been shown to impair hepatic metabolism and cause genotoxic damage in various animal species, including Neotropical fish and mice, without increasing ROS generation or lipid peroxidation (Santos & Martinez, 2012); (Guddewar & Dauterman, 1979).
Biotransformation in Human and Mouse Livers : Human GSTP1-1 and mouse GSTP1-1 are responsible for the GSH-dependent biotransformation of atrazine in their respective livers, indicating the role of these enzymes in metabolizing atrazine in mammals (Abel et al., 2004).
Phytoremediation Potential : Vetiver plants can effectively detoxify atrazine through conjugation to glutathione, suggesting a potential application in phytoremediation of contaminated environments (Marcacci et al., 2006).
Biosensor Development : The novel fiber-optic biosensor based on maize GST-I and bromcresol green effectively detects and determines atrazine in water samples, indicating its potential use in atrazine detection and environmental monitoring (Andreou & Clonis, 2002).
Mechanism of Action
Target of Action
The primary target of the Atrazine Glutathione Conjugate is the enzyme Glutathione S-transferase (GST) . This enzyme plays a crucial role in the detoxification of atrazine, a widely used herbicide .
Mode of Action
The this compound interacts with its target, the GST enzyme, through a process known as glutathione conjugation . This process involves the GST enzyme catalyzing the formation of the this compound, also known as GS-atrazine . This reaction results in the detoxification of atrazine .
Biochemical Pathways
The formation of the this compound is part of the glutathione conjugation pathway . This pathway is a significant detoxification mechanism in organisms, helping to protect against toxic organic halide compounds . The GST enzyme catalyzes the conjugation of glutathione to atrazine, forming the GS-atrazine conjugate .
Pharmacokinetics
The pharmacokinetics of the this compound involve its formation, distribution, and elimination. The GST enzyme catalyzes the formation of the conjugate in the liver . The conjugate is more polar and water-soluble than atrazine, facilitating its excretion from the body . The rate of conjugation varies, with mouse and human liver cytosolic fractions conjugating atrazine with glutathione at rates of 282.3 and 3.0 pmol/min/mg, respectively .
Result of Action
The formation of the this compound results in the detoxification of atrazine . This detoxification process is crucial for organisms exposed to atrazine, as it helps to prevent the potential toxic effects of this herbicide .
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, oxidative stress can result from the presence of pollutants such as atrazine, leading to an increased production of GST and, consequently, an increased formation of the this compound . Additionally, changes in temperature or oxygen levels in the environment can also affect the activity of GST and the formation of the conjugate .
Future Directions
While specific future directions are not mentioned in the search results, the study of Atrazine glutathione conjugate contributes to our understanding of how plants detoxify pesticides. This could have implications for improving crop resistance to pesticides and reducing environmental contamination .
Biochemical Analysis
Biochemical Properties
The primary enzyme involved in the formation of the atrazine glutathione conjugate is glutathione S-transferase . This enzyme, found in both human and murine models, displays significant activity towards atrazine . In particular, the hGSTP1-1 variant of the enzyme in humans and the mGSTP1-1 variant in mice have been identified as key players in this process .
Cellular Effects
The formation of the this compound is a key step in the detoxification of atrazine, thereby reducing the potential cellular damage caused by this herbicide . The conjugation process enhances the solubility of atrazine, facilitating its excretion and reducing its bioaccumulation and potential toxicity .
Molecular Mechanism
The molecular mechanism of this compound formation involves the catalytic action of glutathione S-transferase . This enzyme catalyzes the conjugation of the reduced form of glutathione (GSH) to atrazine, forming the this compound . This process is a key phase II biotransformation reaction, which enhances the water solubility of atrazine and facilitates its excretion .
Temporal Effects in Laboratory Settings
The formation of the this compound is a rapid process, with significant activity observed within a short period following exposure to atrazine . The specific temporal dynamics can vary depending on the experimental conditions and the specific variant of glutathione S-transferase involved .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on atrazine biotransformation suggests that the efficiency of conjugate formation may be influenced by the dosage of atrazine . Higher levels of atrazine could potentially saturate the GST system, affecting the rate of conjugate formation .
Metabolic Pathways
The formation of the this compound is part of the broader metabolic pathway for the biotransformation of atrazine . This pathway involves Phase I biotransformation reactions, followed by Phase II reactions, including GSH conjugation . The resulting conjugate can then undergo further metabolism or be excreted .
Transport and Distribution
Following its formation, the this compound can be transported within the cell and across cell membranes . This transport process facilitates the removal of the conjugate from the cell, reducing the potential for cellular damage .
Subcellular Localization
The formation of the this compound primarily occurs in the cytosol, where glutathione S-transferase is typically located . Following its formation, the conjugate can be sequestered in various subcellular compartments, including the vacuole, for subsequent degradation or excretion .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLCRTLULMGVMR-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947301 | |
| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24429-05-8 | |
| Record name | Glutathione S-atrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione S-atrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there differences in atrazine detoxification rates among plant species?
A: Yes, research indicates significant variations in atrazine degradation rates across different plant species. Studies have shown that atrazine-tolerant species, including corn, metabolize atrazine primarily through glutathione conjugation. [, ] Conversely, susceptible species exhibit lower GST activity, leading to slower detoxification and increased sensitivity to the herbicide. [] This difference in metabolic rates directly influences the level of atrazine tolerance observed in various plant species.
Q2: Beyond glutathione conjugation, are there other mechanisms of atrazine detoxification in plants?
A: While glutathione conjugation plays a primary role in atrazine detoxification, other metabolic pathways contribute as well. Research has identified N-dealkylation and 2-hydroxylation as additional detoxification mechanisms in various grass species. [] These pathways involve modifying the atrazine molecule, ultimately reducing its toxicity. The relative importance of each pathway can vary depending on the plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)












